1-(4-bromophenyl)-3-methoxyurea
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Overview
Description
1-(4-Bromophenyl)-3-methoxyurea is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methoxyurea group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-methoxyurea can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromoaniline.
Carbamoylation: The 4-bromoaniline is then reacted with an isocyanate derivative to form the corresponding urea compound.
Methoxylation: Finally, the urea derivative is treated with methanol in the presence of a base to introduce the methoxy group, yielding this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and carbamoylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-methoxyurea undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted phenylureas.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Scientific Research Applications
1-(4-Bromophenyl)-3-methoxyurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: Used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Materials Science: Employed in the synthesis of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-methoxyurea involves its interaction with biological targets such as enzymes and receptors. The bromine atom and methoxyurea group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit or activate specific pathways, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-methoxyurea: Similar in structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-3-methoxyurea: Contains a fluorine atom, offering different electronic properties.
1-(4-Methylphenyl)-3-methoxyurea: Features a methyl group, affecting its steric and electronic characteristics.
Uniqueness: 1-(4-Bromophenyl)-3-methoxyurea is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s overall behavior in chemical and biological systems, making it a valuable tool in research and development.
Properties
CAS No. |
27112-32-9 |
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Molecular Formula |
C8H9BrN2O2 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-methoxyurea |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-11-8(12)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
NPLWLNIXIWUSKD-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)NC1=CC=C(C=C1)Br |
Purity |
91 |
Origin of Product |
United States |
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